Bienvenue dans la boutique en ligne BenchChem!

L-ribofuranose

Ectonucleotidase Enantioselectivity L-ATP

L-Ribofuranose (CAS 41546-21-8) is the mandatory chiral starting material for synthesizing L-nucleoside antivirals. Its unnatural stereochemistry confers resistance to host enzymatic degradation, a trait impossible to replicate with D-ribose. This directly translates to prolonged therapeutic half-life. For cost-effective scale-up, prioritize suppliers using L-arabinose-based or D-ribose inversion routes over costly L-xylose pathways.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41546-21-8
Cat. No. B1624824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ribofuranose
CAS41546-21-8
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1
InChIKeyHMFHBZSHGGEWLO-OWMBCFKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ribofuranose (CAS 41546-21-8): A Chiral Pentose Sugar for L-Nucleoside Antiviral Synthesis


L-Ribofuranose (CAS 41546-21-8) is the furanose form of L-ribose, a non-natural pentose sugar that serves as the enantiomeric counterpart to naturally occurring D-ribose. As a chiral building block, L-ribofuranose constitutes the essential carbohydrate scaffold for constructing L-nucleoside antiviral agents. Unlike D-ribose, which is ubiquitously present in biological systems, L-ribofuranose must be synthesized de novo for pharmaceutical applications. Its unnatural stereochemistry imparts distinct biochemical properties to derived L-nucleosides, including resistance to enzymatic degradation by host nucleases and nucleotidases [1]. Peracylated derivatives of L-ribofuranose are the immediate glycosyl donors employed in stereoselective glycosylation reactions for assembling β-L-ribonucleosides, which form the core structures of clinically validated antiviral therapeutics .

Why D-Ribofuranose Cannot Substitute for L-Ribofuranose in L-Nucleoside Drug Synthesis


Generic substitution of L-ribofuranose with its natural enantiomer D-ribofuranose is chemically and biologically impossible in the context of L-nucleoside drug development. The two enantiomers are non-superimposable mirror images with opposite stereochemical configurations at every chiral center. Consequently, nucleosides constructed from D-ribofuranose yield D-nucleosides, which are recognized and rapidly catabolized by endogenous ectonucleotidases; in contrast, L-ribofuranose-derived L-nucleosides exhibit markedly reduced enzymatic degradation rates [1]. This stereochemical distinction directly determines the pharmacokinetic persistence of the resulting drug candidates. Furthermore, the D- and L-enantiomers exhibit fundamentally different binding interactions with viral polymerase active sites: the 3′-hydroxyl group of the L-(β)-2′-deoxyribose moiety creates unfavorable steric hindrance with critical residues in HIV-1 reverse transcriptase, a barrier that is absent in D-enantiomers [2]. These stereospecific interactions cannot be replicated by substituting the opposite enantiomer, making L-ribofuranose a non-interchangeable starting material for L-nucleoside synthesis.

Quantitative Evidence Guide: L-Ribofuranose (CAS 41546-21-8) Differentiation Data


Ectonucleotidase Degradation Resistance: L-ATP vs. D-ATP Catabolic Rates on Vascular Endothelial Cells

L-Ribofuranose-derived nucleotides exhibit significantly reduced catabolism by vascular ectonucleotidases compared to their natural D-enantiomers. In experiments using pig aortic endothelial cells, the L-ribofuranosyl-containing enantiomers of ATP, ADP, and AMP were evaluated against their D-counterparts. The rate of enzymatic degradation was substantially attenuated across all L-enantiomers, with L-AMP showing no detectable catabolism at 100 µM concentration [1].

Ectonucleotidase Enantioselectivity L-ATP

L-Ribofuranose Derivative Synthesis: Comparative Route Yields and Starting Material Costs

The synthesis of L-ribofuranose derivatives for L-nucleoside production can be achieved through multiple stereoselective routes, each with distinct yield and cost implications. The L-arabinose route provides a more economical pathway due to lower starting material cost compared to the L-xylose route. Additionally, a chemo-enzymatic approach from D-lyxose offers an alternative pathway leveraging lipase-catalyzed regioselective transesterification and stereochemical inversion. While quantitative yields from D-lyxose are not specified in the abstract, the method demonstrates the feasibility of enzymatic stereoinversion for L-ribofuranose precursor synthesis [1]. A preparative synthesis from D-ribose via stereoselective cis-dihydroxylation provides an additional synthetic option [2].

Stereoselective synthesis L-arabinose L-xylose Process chemistry

Enantioselective HIV-1 Reverse Transcriptase Inhibition: Structural Basis for L- vs. D-Nucleoside Discrimination

The 3′-hydroxyl group of the L-(β)-2′-deoxyribose moiety creates unfavorable steric hindrance with critical residues in the HIV-1 reverse transcriptase (RT) active site, providing a structural basis for chiral discrimination between D- and L-nucleoside triphosphates. This steric barrier is increased by the Y181I mutation, while elimination of the 3′-hydroxyl group removes this hindrance and significantly improves binding to both wild-type RT and mutants. These findings, derived from experiments using six recombinant HIV-1 RT mutants, demonstrate the critical role of both tyrosine 181 of RT and the 3′-position of the L-ribose sugar ring in enantioselective enzyme recognition [1].

HIV-1 Reverse transcriptase Enantioselectivity Steric hindrance

Cytotoxicity Advantage of L-Nucleosides Over D-Nucleosides While Maintaining Antiviral Potency

A key therapeutic advantage of L-nucleosides synthesized from L-ribose is their significantly reduced cytotoxicity compared to their D-nucleoside counterparts, while maintaining comparable antiviral potency. This differential toxicity profile is observed across multiple L-nucleoside candidates including L-FMAU, L-Fd4C, L-ddC, L-dT, and L-dC, all of which exhibit potent anti-HBV activity [1]. The main advantage of these L-nucleosides is to show much less cytotoxicity than their D-nucleoside counterparts while preserving antiviral activity, a finding supported by the clinical progression of compounds such as lamivudine (3TC) and emtricitabine (FTC) as widely used anti-HIV and anti-HBV therapeutics [2].

Cytotoxicity Antiviral L-nucleoside HBV

Optimal Application Scenarios for L-Ribofuranose (CAS 41546-21-8) in Research and Industrial Settings


Synthesis of β-L-Ribonucleoside Antiviral Drug Candidates Requiring Enzymatic Stability

L-Ribofuranose is the essential starting material for constructing β-L-ribonucleosides intended for antiviral applications where resistance to host ectonucleotidase degradation is critical. The stereochemical configuration of L-ribofuranose-derived nucleotides confers substantial protection against enzymatic catabolism: L-ATP degrades at one-fifth the rate of D-ATP, L-ADP at one-fifteenth the rate, and L-AMP shows no detectable degradation on vascular endothelial cells [1]. This stability advantage translates directly to prolonged extracellular half-life and enhanced pharmacological persistence of L-nucleoside therapeutics in vascular compartments, making L-ribofuranose the required building block for drug candidates targeting circulating nucleotide pools.

Process-Scale Manufacture of L-Nucleoside Intermediates via Cost-Optimized Synthetic Routes

For industrial procurement and process development, the choice of L-ribofuranose synthetic route significantly impacts manufacturing economics. The L-arabinose-based pathway offers a cost advantage over the L-xylose route due to the natural abundance and reasonable cost of L-arabinose as a starting material compared to the limited availability and high cost of L-xylose [2]. This cost differential is particularly relevant for kilo-scale and commercial manufacturing operations where raw material expenses constitute a substantial portion of total production costs. Sourcing decisions should prioritize L-ribofuranose material derived from L-arabinose or D-ribose inversion pathways rather than L-xylose-based routes to optimize process economics.

Development of Anti-HBV L-Nucleoside Therapeutics with Favorable Therapeutic Index

L-Ribofuranose-derived L-nucleosides are specifically suited for developing anti-hepatitis B virus (HBV) therapeutics where reduced host cytotoxicity is a critical design parameter. L-Nucleoside candidates including L-FMAU, L-Fd4C, L-ddC, L-dT, and L-dC exhibit potent anti-HBV activity while demonstrating substantially lower cytotoxicity than their corresponding D-enantiomers [3]. This differential toxicity profile directly impacts therapeutic index and patient tolerability, making L-ribofuranose the required carbohydrate scaffold for chronic HBV therapy development where long-term drug administration necessitates minimal host cell toxicity.

Stereoselective Synthesis of 2′-Deoxy-L-Ribose for Advanced L-Nucleoside Analogs

2′-Deoxy-L-ribose, a key intermediate for synthesizing L-nucleoside antiviral drugs including 2′-deoxy and 2′,3′-dideoxy L-nucleoside analogs, can be prepared through stereoselective transformation of L-ribofuranose derivatives. The elimination of the 2′-hydroxyl group is essential for generating dideoxynucleoside analogs that exhibit improved binding to HIV-1 reverse transcriptase by removing unfavorable steric hindrance associated with the 3′-hydroxyl group of L-(β)-2′-deoxyribose moieties [4]. This application scenario is particularly relevant for medicinal chemistry programs targeting nucleoside reverse transcriptase inhibitors (NRTIs) with optimized enzyme binding characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.